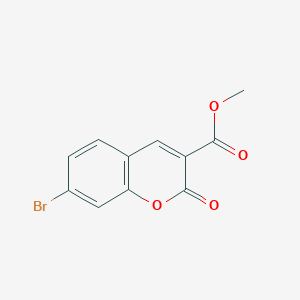

methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate

Description

Properties

Molecular Formula |

C11H7BrO4 |

|---|---|

Molecular Weight |

283.07 g/mol |

IUPAC Name |

methyl 7-bromo-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C11H7BrO4/c1-15-10(13)8-4-6-2-3-7(12)5-9(6)16-11(8)14/h2-5H,1H3 |

InChI Key |

DALMMVWBEMJUMG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for 7-Bromo-2-oxo-2H-chromene-3-carboxylates

The synthesis of methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate typically proceeds via a multi-step process:

Step 1: Synthesis of 7-bromo-substituted salicylaldehyde or salicylic acid derivative

The starting material is usually 7-bromosalicylaldehyde or 7-bromosalicylic acid, which provides the necessary bromine substituent at the 7-position.Step 2: Knoevenagel condensation

The key step involves the condensation of 7-bromosalicylaldehyde with methyl acetoacetate under basic catalysis (commonly piperidine or other mild bases) in refluxing ethanol or other suitable solvents. This reaction forms the coumarin core via intramolecular cyclization and results in the formation of this compound.Step 3: Purification

The crude product is purified by recrystallization from ethanol or by chromatographic techniques to yield the target compound with high purity.

This approach is a variant of the classical Pechmann or Knoevenagel condensation methods adapted for halogenated substrates.

Specific Preparation Methods and Reaction Conditions

Halogenation Approach (Alternative Route)

In some cases, the methyl 2-oxo-2H-chromene-3-carboxylate is first synthesized without the bromine substituent, followed by selective electrophilic bromination at the 7-position:

Electrophilic Bromination :

The unsubstituted methyl 2-oxo-2H-chromene-3-carboxylate is treated with bromine or N-bromosuccinimide (NBS) in a suitable solvent such as chloroform or dichloromethane under controlled temperature (0–25 °C). This introduces the bromine atom at the activated 7-position of the chromene ring.Purification :

The brominated product is isolated by extraction and recrystallization.

This method allows for late-stage functionalization but requires careful control to avoid polybromination or side reactions.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound often involves:

- Use of continuous flow reactors to improve reproducibility and yield.

- Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading to minimize by-products.

- Employment of green chemistry principles, such as solvent-free conditions or use of biodegradable catalysts like choline chloride, to improve environmental footprint.

Analytical and Characterization Data Supporting Preparation

The successful preparation of this compound is confirmed by:

| Technique | Key Observations |

|---|---|

| 1H NMR | Aromatic protons shifted due to bromine substitution; methyl ester singlet at ~3.9 ppm |

| 13C NMR | Carbonyl carbons at ~160–170 ppm; aromatic carbons influenced by bromine electronegativity |

| Mass Spectrometry | Molecular ion peak corresponding to C12H8BrO4 (M+), isotopic pattern confirming bromine presence |

| Melting Point | Typically in the range of 180–190 °C, depending on purity and preparation method |

| X-ray Crystallography | Confirms planar chromene structure and bromine position in the molecule |

Summary Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Yield Range (%) | Environmental Impact |

|---|---|---|---|---|

| Knoevenagel condensation with 7-bromosalicylaldehyde | Straightforward, well-established | Requires reflux, longer reaction time | 60–75 | Moderate (solvent and base use) |

| Microwave-assisted synthesis | High yield, short reaction time | Requires microwave equipment | Up to 99 | Green method if solvent-free |

| Electrophilic bromination (post-synthesis) | Allows late-stage modification | Risk of overbromination | 70–85 | Moderate (use of bromine reagents) |

| Solvent-free ultrasound-assisted synthesis | Eco-friendly, high yield | May require specialized equipment | 85–95 | Green, minimal solvent use |

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Reduction: Sodium borohydride in methanol or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of 7-amino or 7-thio derivatives.

Reduction: Formation of 7-bromo-2-hydroxy-2H-chromene-3-carboxylate.

Oxidation: Formation of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid.

Scientific Research Applications

Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s bromine atom and carbonyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Coumarin-3-carboxylate Derivatives

Key Observations:

Electronic Effects: The bromo group (electron-withdrawing) reduces electron density in the aromatic ring, making the compound amenable to nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, diethylamino (electron-donating) derivatives exhibit enhanced fluorescence due to extended π-conjugation . Hydroxy substituents participate in hydrogen bonding, influencing crystal packing and solubility .

Ester Group Variations :

- Methyl esters (e.g., methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate) are less lipophilic than ethyl esters but more reactive toward hydrolysis. Ethyl esters may offer better stability in biological systems .

Spectral Data: Diethylamino derivatives show distinct NMR signals for the N-CH₂CH₃ groups (δ 3.45 ppm as quartet, δ 1.24 ppm as triplet) . Hydroxy derivatives exhibit downfield-shifted aromatic protons due to hydrogen bonding (e.g., δ 7.36 ppm in methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate) .

Biological Activity

Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant studies.

Chemical Structure and Properties

This compound belongs to the class of coumarin derivatives, characterized by a chromene backbone with a carboxylate group. The presence of the bromine atom at the 7-position enhances its reactivity and biological profile.

Mechanisms of Biological Activity

-

Inhibition of Enzymatic Activity :

- The compound exhibits inhibitory effects on various enzymes, notably phospholipase A2 (sPLA2), which is crucial in inflammatory processes. The IC50 value for this inhibition is reported to be 3.1 ± 0.06 nmol, indicating a potent effect against this enzyme .

- Additionally, coumarin derivatives have been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (gGAPDH) in Trypanosoma cruzi, which is essential for ATP production in the parasite .

- Antiproliferative Effects :

- Topoisomerase Inhibition :

Table 1: Summary of Biological Activities

Detailed Case Studies

-

Study on Antiproliferative Activity :

A recent study evaluated the effects of this compound on several human cancer cell lines (MCF-7, HeLa). The results indicated significant growth inhibition, with a notable induction of apoptosis, suggesting its potential as a chemotherapeutic agent. -

Mechanistic Insights :

Another study focused on the mechanism by which this compound inhibits gGAPDH in T. cruzi. The research highlighted that the inhibition leads to reduced ATP levels in the parasite, thereby impairing its infectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A typical synthesis involves condensation of brominated phenolic precursors with malonate esters under acid or base catalysis. For example, piperidine-catalyzed reactions in methanol under reflux yield coumarin derivatives . Key parameters include:

- Temperature : Reflux conditions (~80°C) to drive cyclization.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for brominated intermediates .

- Purification : Column chromatography (SiO₂, chloroform/ethyl acetate) achieves >95% purity, critical for biological assays .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions (e.g., bromine at C7, ester at C3). Coumarin carbonyls appear at δ ~160–165 ppm in ¹³C NMR .

- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 297.97 for C₁₁H₇BrO₄) and isotopic patterns for bromine .

- IR Spectroscopy : Identifies ester C=O (~1700 cm⁻¹) and lactone (1650–1680 cm⁻¹) stretches .

Q. What are the known biological activities of structurally similar coumarins?

- Methodological Answer : Brominated coumarins exhibit:

- Antimicrobial Activity : Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate shows enhanced reactivity due to bromine’s electron-withdrawing effects .

- Antioxidant Properties : Methoxy or hydroxyl substituents at C7 improve radical scavenging (e.g., methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for brominated coumarins?

- Methodological Answer : Contradictions often arise from:

- Substituent Position : Bromine at C6 vs. C7 alters electron density and binding affinity (e.g., C7-bromo derivatives show stronger enzyme inhibition) .

- Assay Conditions : Standardize protocols (e.g., MIC testing against S. aureus at pH 7.4) to minimize variability .

- Comparative Studies : Use analogs (e.g., methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate) as internal controls .

Q. What strategies optimize regioselectivity in brominated coumarin synthesis?

- Methodological Answer :

- Directing Groups : Use methoxy or hydroxy groups at C4/C6 to direct bromination to C7 via steric/electronic effects .

- Catalytic Systems : NBS (N-bromosuccinimide) with FeCl₃ in DCM achieves >80% regioselectivity for C7 bromination .

- Theoretical Modeling : DFT calculations predict electrophilic aromatic substitution pathways .

Q. How do structural modifications at C3 (ester group) influence pharmacological profiles?

- Methodological Answer :

- Ester Hydrolysis : Replace methyl with ethyl or benzyl esters to modulate lipophilicity and bioavailability. For example, ethyl esters enhance blood-brain barrier penetration .

- Bioisosteric Replacement : Substitute the ester with amides (e.g., 7-methoxy-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide) to improve target binding .

Methodological Challenges

Q. What are the key challenges in achieving high-purity brominated coumarins?

- Methodological Answer :

- Byproduct Formation : Bromination may yield di-substituted byproducts. Use TLC monitoring (hexane:EtOAc = 3:1) to track reaction progress .

- Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors .

Q. How can researchers validate interactions between this compound and biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.